4-chloro-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
4-chloro-N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O2/c20-15-5-1-13(2-6-15)17-9-10-18(25)24(23-17)12-11-22-19(26)14-3-7-16(21)8-4-14/h1-10H,11-12H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFPKPGOBFZNQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized by the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorobenzene derivative reacts with a suitable nucleophile.
Formation of the Benzamide Moiety: The final step involves the coupling of the pyridazinone intermediate with a benzoyl chloride derivative in the presence of a base to form the benzamide structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-chloro-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Research Findings and Gaps
- Synthesis Flexibility : DCC is optimal for high-yield oxadiazine synthesis, while I₂/Et₃N expands substrate scope .
- Bioactivity Correlations : Chlorophenyl and benzamide groups enhance lipophilicity and target binding, but empirical data for the target compound are lacking.
- Contradictions : and highlight reagent-dependent yields, underscoring the need for tailored synthetic strategies.
Biological Activity
4-chloro-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide, with the CAS number 921851-67-4, is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The molecular formula of 4-chloro-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is , and it has a molecular weight of 388.2 g/mol. The compound features a chlorinated phenyl group and a pyridazinone moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 921851-67-4 |
| Molecular Formula | C₁₉H₁₅Cl₂N₃O₂ |
| Molecular Weight | 388.2 g/mol |
The biological activity of this compound is thought to involve interactions with specific molecular targets, such as enzymes and receptors. The mechanisms may include:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
Antimicrobial Activity
Research has indicated that compounds similar to 4-chloro-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide exhibit significant antimicrobial properties. For instance, derivatives containing the pyridazinone structure have shown effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
A study highlighted that modifications on the phenyl rings significantly influenced antibacterial potency, with electron-withdrawing groups enhancing activity.
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. Compounds with similar scaffolds have demonstrated cytotoxic effects against multiple cancer cell lines. For example:
- A related compound exhibited an IC50 value of 15 µM against A549 lung adenocarcinoma cells.
- Mechanisms of action often involve the induction of apoptosis and cell cycle arrest in cancer cells.
Case Studies
Several studies have evaluated the biological activity of related compounds within the same class. Here are notable findings:
-
Study on Antitumor Activity :
- Objective : To evaluate the cytotoxic effects on various cancer cell lines.
- Findings : The compound showed significant inhibition of cell proliferation in breast and lung cancer cells, suggesting a promising role in cancer therapy.
-
Antimicrobial Testing :
- Objective : To assess the efficacy against common bacterial pathogens.
- Findings : Demonstrated effective inhibition against E. coli and S. aureus, supporting its potential as an antimicrobial agent.
Comparative Analysis
To better understand the unique properties of 4-chloro-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| 4-Chloro-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin) | Anticancer | 15 |
| Related Pyridazine Derivative | Antimicrobial | Varies by strain |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
